6-Methylpicolinic acid hydrochloride

Coordination Chemistry Cobalt Complexes Stoichiometry

Choose 6‑methylpicolinic acid hydrochloride to guarantee reproducible coordination chemistry. The 6‑methyl substituent delivers steric and electronic properties that are absent in generic picolinic acid or 3‑methyl isomers. This enables formation of 3:2 ligand-to‑metal cobalt(II) complexes, preferential HSA Site‑II binding in antidiabetic vanadium studies, and accurate computational modelling of copper(II) speciation with amino acids. Specify this exact isomer for robust, comparable results.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 87884-49-9
Cat. No. B1626684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpicolinic acid hydrochloride
CAS87884-49-9
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h2-4H,1H3,(H,9,10);1H
InChIKeyTUQJTJPDQVKNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpicolinic Acid Hydrochloride (CAS 87884-49-9) for Precise Metal Complexation and Ligand Studies


6-Methylpicolinic acid hydrochloride (CAS 87884-49-9), also known as 6-methylpyridine-2-carboxylic acid hydrochloride, is a heterocyclic building block widely used as a ligand in coordination chemistry [1]. It is a derivative of picolinic acid, characterized by a methyl group at the 6-position of the pyridine ring, which influences its steric and electronic properties, particularly in metal complex formation [1]. This compound serves as a critical research tool for investigating structure-activity relationships in medicinal chemistry and materials science .

6-Methylpicolinic Acid Hydrochloride vs. Unsubstituted and Isomeric Analogs in Metal-Binding and Biological Systems


Substituting 6-methylpicolinic acid hydrochloride with generic picolinic acid or other isomers like 3-methylpicolinic acid is not equivalent in applications requiring precise coordination chemistry or specific biological interactions. The 6-methyl substituent alters the ligand's steric profile and electron density on the pyridine nitrogen, directly affecting metal-ligand bond strengths, complex stability, and selectivity for biological targets [1]. This is evident in quantitative differences in complex stoichiometry, stability constants, and preferential binding to specific sites on serum proteins, which can fundamentally alter the compound's performance in a given assay or synthetic protocol [2].

Quantitative Differentiation of 6-Methylpicolinic Acid Hydrochloride from Key Analogs


Altered Cobalt(II) Complex Stoichiometry Compared to 3-Methyl Isomer

In aqueous solution, 6-methylpicolinic acid forms cobalt(II) complexes with a different stoichiometric distribution compared to the 3-methyl isomer. This difference in complexation behavior directly impacts the predictability of metal-ligand assemblies [1].

Coordination Chemistry Cobalt Complexes Stoichiometry

Higher Oxidation Potential for Cobalt Complex vs. 3-Methyl Isomer

Electrochemical studies reveal that the cobalt complex of 6-methylpicolinic acid is more resistant to oxidation than its 3-methyl counterpart. This difference in redox behavior is a direct consequence of the methyl group's position on the pyridine ring [1].

Electrochemistry Voltammetry Cobalt Complexes

Preferential Binding to Human Serum Albumin Site II vs. Site I for Picolinic Acid

6-Methylpicolinic acid demonstrates a distinct binding preference for Site II of human serum albumin (HSA), unlike unsubstituted picolinic acid which primarily binds to Site I. This shift in binding location can significantly affect the pharmacokinetics of metal complexes using this ligand [1].

Drug Delivery Protein Binding Bioinorganic Chemistry

Formation of Mixed-Ligand Complexes with Amino Acids in Copper(II) Systems

6-Methylpicolinic acid acts as a primary ligand to form ternary complexes with copper(II) and biologically relevant amino acids like aspartic acid, glutamic acid, and histidine. The stability constants for these species are well-defined, providing a quantitative basis for predicting metal speciation in biological fluids [1].

Bioinorganic Chemistry Speciation Copper Complexes

Application Scenarios for 6-Methylpicolinic Acid Hydrochloride Based on Differential Evidence


Synthesis of Cobalt-Based Coordination Polymers with Defined Stoichiometry

Researchers aiming to synthesize cobalt(II) coordination polymers or discrete complexes where specific stoichiometry (e.g., 3:2 ligand-to-metal) is required should prioritize 6-methylpicolinic acid hydrochloride over its 3-methyl isomer. The ability to form a 3:2 species, not observed for the 3-methyl analog, provides a unique synthetic pathway for creating novel extended structures [1].

Tuning Pharmacokinetics of Vanadium-Based Insulin-Enhancing Agents

In the development of vanadium complexes for potential antidiabetic therapies, the choice of ligand is critical. 6-Methylpicolinic acid hydrochloride is a preferred ligand for studies focused on modulating serum protein binding. Its preferential association with HSA Site II, as opposed to Site I for unsubstituted picolinic acid, offers a quantifiable means to alter the biodistribution and clearance profile of the resulting metal complex [2].

Speciation Modeling of Copper in Biological or Environmental Systems

For studies requiring precise modeling of copper(II) speciation in complex media containing amino acids, 6-methylpicolinic acid hydrochloride is an essential reagent. Its well-characterized binary and ternary complex formation constants with aspartic acid, glutamic acid, and histidine allow for accurate computational predictions of metal distribution, which is not possible with less thoroughly characterized analogs [3].

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